molecular formula C17H23NO5 B6724972 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B6724972
M. Wt: 321.4 g/mol
InChI Key: UMDZAEVWNAJFPP-UHFFFAOYSA-N
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Description

1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is an organic compound characterized by its complex structure, which includes a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethoxyphenyl moiety

Properties

IUPAC Name

1-[[2-(2,5-dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-22-13-6-7-14(23-2)12(10-13)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZAEVWNAJFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dimethoxyphenylacetic Acid: Shares the 2,5-dimethoxyphenyl moiety but lacks the cyclohexane and carboxylic acid groups.

    Cyclohexane-1-carboxylic Acid: Contains the cyclohexane ring and carboxylic acid group but lacks the 2,5-dimethoxyphenyl moiety.

    2,5-Dimethoxybenzaldehyde: Contains the 2,5-dimethoxyphenyl group but lacks the acyl and cyclohexane groups.

Uniqueness: 1-[[2-(2,5-Dimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethoxyphenyl moiety, which imparts distinct chemical and biological properties not found in the individual components.

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